molecular formula C11H13ClN2O2 B7925763 [(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7925763
M. Wt: 240.68 g/mol
InChI Key: ZLEJRQNQEMDRDV-UHFFFAOYSA-N
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Description

The compound [(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a structurally complex molecule featuring a pyridinylmethyl group substituted with chlorine at the 6-position, a cyclopropylamine moiety, and an acetic acid backbone. For instance, acetic acid derivatives often function as metabolic intermediates or enzyme modulators in microbial systems, such as those involving Acetobacter pasteurianus .

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-4-1-8(5-13-10)6-14(7-11(15)16)9-2-3-9/h1,4-5,9H,2-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEJRQNQEMDRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and ammonia or amines.

    Introduction of the Chloro Group: Chlorination of the pyridine ring at the 6-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclopropyl-Amino Group: The cyclopropyl-amino group can be introduced via a nucleophilic substitution reaction using cyclopropylamine.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) N-[(6-Chloropyridin-3-yl)methyl]cyclopropanamine Hydrochloride This hydrochloride salt (CAS: 1353944-89-4) shares the pyridinylmethyl-cyclopropylamine backbone but lacks the acetic acid group . The absence of the carboxylic acid moiety likely reduces its solubility in aqueous environments compared to [(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid. Such structural differences may alter bioavailability or metabolic pathways in bacterial systems.

(b) Glutamine Synthetase Substrates Glutamine synthetase (GS) substrates, such as glutamine and glutamate, are structurally distinct but functionally relevant. GS catalyzes ammonium assimilation, which is critical for pH regulation under acidic conditions .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Functional Group Role in Metabolism Impact on Bacterial Growth Reference
This compound Carboxylic acid, cyclopropylamine Potential acid stress inducer Hypothesized growth inhibition Inferred
N-[(6-Chloropyridin-3-yl)methyl]cyclopropanamine HCl Cyclopropylamine, hydrochloride Unknown (structural analogue) Not studied
Glutamine Amide Nitrogen metabolism, pH regulation Enhances acid tolerance
PQQ-ADH Enzyme (quinoprotein) Ethanol → Acetic acid oxidation Overexpression reduces growth

Table 2: Proteomic Changes in Engineered AAB Strains

Protein Expression Change Functional Role Relevance to [(6-Chloro-...)-acetic Acid
PQQ-ADH (adhA, adhB) Upregulated Ethanol oxidation, acid production May interact with acetic acid derivatives
Aconitase Downregulated TCA cycle, energy metabolism Indirect link via acid stress
Chaperonins (e.g., EF-Tu) Upregulated Protein folding, stress response Potential stabilizers of synthetic compounds

Mechanistic Insights and Hypotheses

The pyridinylmethyl group in this compound may confer unique binding affinities to membrane-associated enzymes like NADH:flavin oxidoreductases, which are downregulated under acid stress . Its cyclopropylamine moiety could interfere with redox balance, akin to NAD(P)H-dependent reductases . However, direct evidence is lacking, and further studies using 2D-PAGE or tandem mass spectrometry (as applied to AAB proteomes ) are needed to validate these hypotheses.

Biological Activity

[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure is characterized by a chloro-substituted pyridine ring linked to a cyclopropyl group and an amino-acetic acid moiety. Its molecular formula is C9H10ClN3O2C_9H_{10}ClN_3O_2, with a molecular weight of approximately 201.74 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that this compound may inhibit specific enzymes involved in bacterial metabolism, suggesting potential applications in antibacterial therapies .

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Antibacterial Activity : Initial investigations have shown that derivatives of pyridine compounds can exhibit significant antibacterial properties against various strains, including E. faecalis and K. pneumoniae.
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential use in treating inflammatory diseases .
  • Anticancer Potential : Some studies suggest that pyridine derivatives may possess anticancer properties, although specific data on this compound remains limited.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureNotable Features
2-(6-Chloropyridin-3-yl)acetic acidC7H6ClNO2Exhibits anti-inflammatory properties; used in drug design
[(6-Chloro-pyridazin-3-yl)(methyl)amino]acetic acidC7H8ClN3O2Potentially more lipophilic; may enhance membrane permeability
This compoundC9H10ClN3O2Incorporates cyclopropyl group; may alter biological activity significantly

Case Studies

  • Antibacterial Study : A study evaluating the antibacterial efficacy of pyridine derivatives found that certain compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The inhibition zones for these compounds were significant, indicating their potential as alternatives or adjuncts to existing therapies .
  • Anti-inflammatory Research : Research on similar compounds revealed their ability to inhibit inflammatory markers effectively, suggesting that this compound may share these beneficial effects .

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